molecular formula C28H36O7 B1256159 23-Hydroxytubocapsanolide A

23-Hydroxytubocapsanolide A

Cat. No.: B1256159
M. Wt: 484.6 g/mol
InChI Key: ZTDAKBMARSMGBP-FVMAOMGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

23-Hydroxytubocapsanolide A is a cytotoxic withanolide isolated from Tubocapsicum anomalum, a plant species recognized for producing bioactive steroidal lactones. Withanolides are a class of C28 steroidal lactones characterized by their ergostane skeleton modified with oxygen-containing functional groups. This compound has demonstrated potent anticancer activity against human liver (Hep G2), lung, and breast cancer cell lines, likely through apoptosis induction . Its structure includes a hydroxyl group at the C-23 position, distinguishing it from related compounds such as tubocapsanolide A and 20-hydroxytubocapsanolide A.

Properties

Molecular Formula

C28H36O7

Molecular Weight

484.6 g/mol

IUPAC Name

(1S,2R,6S,7R,9R,11S,12S,14R,16S,17S)-6-hydroxy-16-[(1R)-1-[(2S,3S)-3-hydroxy-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,17-dimethyl-8,15-dioxahexacyclo[9.8.0.02,7.07,9.012,17.014,16]nonadec-4-en-3-one

InChI

InChI=1S/C28H36O7/c1-12-13(2)24(32)33-23(22(12)31)14(3)27-21(34-27)11-17-15-10-20-28(35-20)19(30)7-6-18(29)26(28,5)16(15)8-9-25(17,27)4/h6-7,14-17,19-23,30-31H,8-11H2,1-5H3/t14-,15-,16+,17+,19+,20-,21-,22+,23+,25+,26+,27-,28-/m1/s1

InChI Key

ZTDAKBMARSMGBP-FVMAOMGMSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H]([C@H]1O)[C@@H](C)[C@]23[C@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]6[C@]7([C@@]5(C(=O)C=C[C@@H]7O)C)O6)C)C

Canonical SMILES

CC1=C(C(=O)OC(C1O)C(C)C23C(O2)CC4C3(CCC5C4CC6C7(C5(C(=O)C=CC7O)C)O6)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 23-Hydroxytubocapsanolide A with other withanolides isolated from Tubocapsicum anomalum and related species, focusing on structural differences, bioactivity, and molecular properties.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Features of Key Withanolides
Compound Name Molecular Formula Hydroxyl Group Position Lactone Ring Modifications Source
This compound Likely C₂₈H₃₆O₇ C-23 6-membered lactone Tubocapsicum anomalum
20-Hydroxytubocapsanolide A C₂₈H₃₆O₇ C-20 6-membered lactone Tubocapsicum anomalum
Tubocapsanolide A C₂₈H₃₄O₆ Absent 6-membered lactone Tubocapsicum anomalum
Tubocapsenolide A Not specified C-22 (epoxide) 5-membered lactone Tubocapsicum anomalum

Key Observations :

  • Hydroxylation Patterns: The position of hydroxyl groups (C-20 vs. C-23) significantly impacts molecular polarity and binding affinity. For example, 20-hydroxytubocapsanolide A has a hydroxyl group at C-20, which may alter its interaction with cellular targets compared to the C-23 derivative .
  • Molecular Complexity: this compound and 20-hydroxytubocapsanolide A share the same molecular formula (C₂₈H₃₆O₇), suggesting similar metabolic stability but distinct stereochemical configurations .

Bioactivity and Mechanism of Action

Table 2: Reported Anticancer Activities of Withanolides
Compound Name Cancer Cell Lines Tested IC₅₀ (μM) Proposed Mechanism
This compound Hep G2, A549, MCF-7 Not reported Apoptosis induction via caspase-3 activation
20-Hydroxytubocapsanolide A Hep G2, A549, MCF-7 Not reported ROS-mediated cytotoxicity
Tubocapsanolide A Hep G2, A549, MCF-7 8.2–12.4 Inhibition of NF-κB signaling

Key Findings :

  • Potency: Tubocapsanolide A, lacking hydroxylation, exhibits moderate cytotoxicity (IC₅₀: 8.2–12.4 μM), while hydroxylated derivatives (e.g., this compound) are hypothesized to have enhanced activity due to improved target binding.
  • Mechanistic Differences: this compound activates caspase-3, a hallmark of apoptosis, whereas 20-hydroxytubocapsanolide A induces reactive oxygen species (ROS), suggesting divergent pathways .

Q & A

Q. Example Table :

StudyCell LineIC₅₀ (μM)SolventIncubation Time
A (2022)HeLa5.2DMSO48h
B (2023)A54912.1Ethanol72h

Q. How can computational modeling (e.g., molecular docking) complement experimental data to elucidate this compound’s targets?

  • Methodological Answer :
  • Target prediction : Use AutoDock Vina to screen against known apoptotic proteins (e.g., Bcl-2, caspase-3).
  • Validation : Compare docking scores with experimental binding affinities (SPR or ITC).
  • Limitations : Address force field inaccuracies by cross-referencing with QM/MM simulations .

Ethical and Contextual Considerations

Q. What ethical guidelines apply to studies using this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical trials, including:
  • Sample size justification : Power analysis to minimize animal use.
  • Endpoint criteria : Define humane endpoints for tumor-bearing models.
  • Data sharing : Deposit raw data in repositories like Zenodo for reproducibility .

Q. How can researchers ensure their work on this compound aligns with current trends in natural product drug discovery?

  • Methodological Answer : Focus on understudied mechanisms (e.g., ferroptosis induction) or combination therapies (e.g., synergy with checkpoint inhibitors). Use bibliometric tools like CiteSpace to map emerging trends in PubMed-indexed studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
23-Hydroxytubocapsanolide A
Reactant of Route 2
23-Hydroxytubocapsanolide A

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